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Compound of Interest

(R)-2-Aminomethyl-1-
Compound Name:
methylazetidine

Cat. No.: B1449864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characterization of (R)-2-
Aminomethyl-1-methylazetidine, a chiral heterocyclic compound of interest in medicinal
chemistry and drug discovery. This document outlines the key spectroscopic and physical data,
detailed experimental protocols for its characterization, and a logical workflow for its structural
elucidation.

Physicochemical Properties

(R)-2-Aminomethyl-1-methylazetidine is a substituted azetidine, a four-membered nitrogen-
containing heterocycle. The presence of a chiral center at the C2 position and a basic
aminomethyl group makes it a valuable building block for the synthesis of more complex
molecules with potential biological activity. A summary of its key identifiers and properties is
presented in Table 1.
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Property Value

IUPAC Name (2R)-1-methylazetidin-2-yl)methanamine
Molecular Formula CsHi2N2

Molecular Weight 100.16 g/mol

CAS Number 1363382-92-6

Canonical SMILES CN1CC--INVALID-LINK--CN

Table 1: Key Identifiers and Properties of (R)-2-Aminomethyl-1-methylazetidine

Spectroscopic Data

The structural confirmation of (R)-2-Aminomethyl-1-methylazetidine relies on a combination
of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
the molecule.

IH NMR Spectrum: The proton NMR spectrum provides information on the chemical
environment and connectivity of the hydrogen atoms.[1] A representative H NMR spectrum of
2-Aminomethyl-1-methylazetidine is available, and the expected chemical shifts and
multiplicities for the (R)-enantiomer are detailed in Table 2.[1]
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Chemical Shift

Assignment Multiplicity Integration
(ppm)
N-CHs ~2.3 s 3H
Azetidine-H2 ~3.4 m 1H
Azetidine-H4 (axial) ~3.2 m 1H
Azetidine-H4 (eq) ~3.0 m 1H
CH2-NH:2 ~2.8 m 2H
Azetidine-H3 ~1.9 m 2H
NH:z ~1.5 (broad) S 2H

Table 2: Predicted *H NMR Spectroscopic Data for (R)-2-Aminomethyl-1-methylazetidine

13C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon

environments in the molecule. The predicted chemical shifts are summarized in Table 3.

Assignment Chemical Shift (ppm)
Azetidine-C2 ~65
Azetidine-C4 ~58
CH2-NH:2 ~48
N-CHs ~45
Azetidine-C3 ~25

Table 3: Predicted 3C NMR Spectroscopic Data for (R)-2-Aminomethyl-1-methylazetidine

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The

characteristic absorption bands for (R)-2-Aminomethyl-1-methylazetidine are presented in

Table 4.
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Wavenumber (cm~?) Vibration Functional Group
3350-3250 N-H stretch Primary amine (NH2)
2950-2850 C-H stretch Aliphatic (CH, CH2, CHs3)
1650-1580 N-H bend Primary amine (NH2)
1470-1430 C-H bend CH2

1260-1000 C-N stretch Amine

Table 4: Key IR Absorption Bands for (R)-2-Aminomethyl-1-methylazetidine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For (R)-2-Aminomethyl-1-methylazetidine, the expected molecular ion peak
and major fragments are listed in Table 5.

miz lon

100 M]*

85 [M-CHs]*
71 [M-C2HsN]*
57 [C3H7N]*
44 [C2HeN]*

Table 5: Predicted Mass Spectrometry Data for (R)-2-Aminomethyl-1-methylazetidine

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality characterization data.
The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Aminomethyl-1-
methylazetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-
ds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32
scans.

13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters
include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of
scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is
typically applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample can be prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a
suitable solvent (e.g., chloroform) can be analyzed in a solution cell. For solid samples, a
KBr pellet can be prepared.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

lonization: Electron ionization (EI) or chemical ionization (CI) can be used. Electrospray
ionization (ESI) is suitable for LC-MS.

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Structural Characterization Workflow

The logical process for the structural elucidation of a novel compound like (R)-2-Aminomethyl-

1-methylazetidine is depicted in the following workflow diagram.
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Caption: Workflow for the structural characterization of a chemical compound.

Conclusion

The structural characterization of (R)-2-Aminomethyl-1-methylazetidine is unequivocally
achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass
spectrometry. The data presented in this guide provide a comprehensive reference for
researchers working with this compound. Adherence to the outlined experimental protocols will
ensure the acquisition of reliable and reproducible data for its unambiguous identification. Due
to a lack of published research on the specific biological roles of this compound, a signaling
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pathway diagram is not applicable at this time. Instead, a general workflow for structural
elucidation has been provided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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